Product packaging for Butyl glyoxylate(Cat. No.:CAS No. 6295-06-3)

Butyl glyoxylate

Cat. No.: B1585100
CAS No.: 6295-06-3
M. Wt: 130.14 g/mol
InChI Key: NRYDRJHYTRBBEA-UHFFFAOYSA-N
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Description

Historical Trajectories and Foundational Discoveries of Glyoxylate (B1226380) Ester Chemistry

The study of glyoxylate esters is rooted in the broader history of organic chemistry. While early work focused on the synthesis and reactivity of simple esters, the unique bifunctionality of glyoxylate esters eventually drew the attention of researchers. A significant early synthesis of a glyoxylate ester, ethyl glyoxylate, involved the oxidation of ethyl tartrate. orgsyn.org The discovery of the glyoxylate cycle in 1957 by Sir Hans Kornberg and Hans Krebs was a landmark achievement, revealing a crucial anabolic pathway in plants, bacteria, and fungi for utilizing two-carbon compounds. wikipedia.org This discovery laid the groundwork for understanding the biological significance of glyoxylate and its derivatives.

Current Research Paradigms and Significance of Butyl Glyoxylate in Synthetic and Biological Contexts

In contemporary research, this compound is a valuable intermediate in the synthesis of a wide range of organic molecules, including those with pharmaceutical and agrochemical applications. Its aldehyde group readily participates in nucleophilic addition reactions, while the ester group can be involved in esterification and transesterification processes.

Synthetic Applications:

A primary method for synthesizing this compound is the esterification of glyoxylic acid with butanol, often using an acid catalyst like sulfuric acid under reflux conditions to remove the water formed during the reaction. Another established laboratory-scale synthesis involves the oxidation of di-n-butyl d-tartrate with lead tetraacetate. orgsyn.org

The reactivity of this compound makes it a key component in various synthetic transformations:

Hetero-Diels-Alder Reactions: this compound has been used in hetero-Diels-Alder reactions with dienes to produce cycloadducts, which are precursors to complex molecules. rsc.orgresearchgate.netresearchgate.net For instance, its reaction with 1-methoxybuta-1,3-diene, catalyzed by chiral salen-metal complexes, can yield cycloadducts with high enantioselectivity. researchgate.net

Ene Reactions: Catalytic asymmetric glyoxylate-ene reactions provide an efficient route to α-hydroxy esters, which are important chiral building blocks. acs.org

Aldol (B89426) Reactions: Asymmetric cross-aldol reactions between aldehydes and glyoxylate derivatives, including tert-butyl glyoxylate, have been developed to create densely functionalized chiral products. nih.govrsc.org

Grignard Reactions: The reaction of Grignard reagents with chiral glyoxylate esters can produce α-hydroxy esters with very high levels of asymmetric induction. psu.edu

Intermediate for Complex Molecules: this compound and its tert-butyl analogue serve as starting materials in the multi-step synthesis of complex natural products, such as the antitumor agent mitomycin C. nih.gov

Biological Contexts:

While much of the biological research has focused on glyoxylic acid and the glyoxylate cycle, this compound has also been investigated in several biological contexts. wikipedia.org It has been isolated from Pseudomonas species, indicating its presence in microbial metabolic pathways. In biochemical studies, this compound is utilized to investigate enzyme-catalyzed reactions involving aldehydes and esters. Its antimicrobial properties against various pathogens have also been noted.

Scope and Thematic Organization of the Academic Research Landscape for this compound

The academic research landscape for this compound is diverse, encompassing organic synthesis, catalysis, biochemistry, and materials science. Key research themes include:

Development of Novel Synthetic Methodologies: A significant portion of research focuses on developing new and efficient methods for the synthesis of this compound and its derivatives, as well as their application in complex organic transformations. orgsyn.orgprepchem.com

Asymmetric Catalysis: A major driver in the field is the development of chiral catalysts to control the stereochemistry of reactions involving this compound, leading to the synthesis of enantiomerically pure compounds. researchgate.netacs.orgpsu.eduresearchgate.netresearchgate.net

Bio-based Chemicals and Materials: There is growing interest in using glyoxylate derivatives, obtainable from biomass, as precursors for bio-based plastics and other materials. researcher.life

Photoinitiators: Glyoxylate derivatives are being explored as efficient photoinitiators for polymerization processes, particularly for applications in coatings and dental resins. mdpi.comresearchgate.net

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueUnitSource
Molecular FormulaC₆H₁₀O₃ chemeo.comnih.gov
Molecular Weight130.14 g/mol chemeo.comnih.gov
Normal Boiling Point461.63K chemeo.com
Enthalpy of Vaporization44.83kJ/mol chemeo.com
logP (Octanol/Water)0.529 chemeo.com

Table 2: Key Reactions and Reagents Involving this compound

Reaction TypeCommon ReagentsMajor ProductsReference
OxidationPotassium permanganate (B83412), Hydrogen peroxideButyl oxalate (B1200264), Carboxylic acid derivatives
ReductionSodium borohydride (B1222165), Lithium aluminum hydrideButyl glycolate (B3277807)
Nucleophilic SubstitutionAmines, AlcoholsSubstituted esters and aldehydes
Hetero-Diels-AlderDienes (e.g., cyclopentadiene)Cycloadducts researchgate.net
Ene ReactionAlkenes with chiral catalystsα-hydroxy esters acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O3 B1585100 Butyl glyoxylate CAS No. 6295-06-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl 2-oxoacetate
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InChI

InChI=1S/C6H10O3/c1-2-3-4-9-6(8)5-7/h5H,2-4H2,1H3
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InChI Key

NRYDRJHYTRBBEA-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCOC(=O)C=O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H10O3
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DSSTOX Substance ID

DTXSID0064208
Record name Acetic acid, oxo-, butyl ester
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Molecular Weight

130.14 g/mol
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Physical Description

Liquid; [MP Biomedicals MSDS]
Record name Butyl glyoxylate
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CAS No.

6295-06-3
Record name Butyl glyoxylate
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Record name Butyl oxoacetate
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Record name Butyl oxoacetate
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Record name BUTYL OXOACETATE
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Synthetic Methodologies and Preparation Routes for Butyl Glyoxylate and Its Analogs

Direct Esterification Protocols for Butyl Glyoxylate (B1226380) Synthesis

The most common approach for producing butyl glyoxylate is the direct esterification of glyoxylic acid with butanol. This is an equilibrium-limited reaction that requires catalytic intervention and the removal of water to achieve high yields.

The conversion of glyoxylic acid to this compound is typically achieved by heating a mixture of the acid and excess butanol in the presence of a catalyst. The reaction of glyoxylic acid with alcohols like butanol can be complex, as the alcohol may react with both the carboxylic acid and the aldehyde functional groups to form the desired ester and an acetal (B89532) of the ester, respectively. researchgate.net

The direct esterification, often referred to as Fischer esterification, is catalyzed by strong acids. masterorganicchemistry.com Commonly used homogeneous catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol (butanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound, and regenerate the acid catalyst. masterorganicchemistry.com

Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15), are also employed. researchgate.net These solid-acid catalysts offer advantages in terms of easier separation from the reaction mixture and potential for reuse, which is particularly beneficial in continuous industrial processes. researchgate.netgoogle.com Kinetic studies on analogous esterifications, such as glycolic acid with butanol, demonstrate the effectiveness of various cation-exchange resins compared to homogeneous catalysts like sulfuric acid. nih.gov

Table 1: Comparison of Catalytic Systems for the Esterification of Carboxylic Acids with Butanol
Catalyst TypeSpecific Catalyst ExampleKey Characteristics/ConditionsReference
Homogeneous AcidSulfuric Acid (H₂SO₄)Commonly used, effective catalyst for achieving equilibrium. google.com
Homogeneous Acidp-Toluenesulfonic Acid (p-TsOH)Solid organic acid, often preferred for its milder nature compared to H₂SO₄.
Heterogeneous AcidAmberlyst-15Macroporous ion-exchange resin; allows for easy catalyst removal and recycling. researchgate.net
Heterogeneous AcidDowex ResinsCation-exchange resins used in reactive distillation to achieve high conversion. researchgate.net

On an industrial scale, the synthesis of this compound is optimized for efficiency, yield, and economic viability. google.com A common industrial method involves heating a mixture of an aqueous solution of glyoxylic acid and butanol under reflux with an acid catalyst. google.com A key challenge in this process is the tendency of glyoxylic acid esters to form oligomers. The initial reaction product is often a mixture of the this compound monomer and its oligomers. A subsequent step involves the depolymerization of these oligomers, typically by heating in the presence of an acid catalyst, to convert the entire mixture into the monomeric ester. google.com This two-stage approach ensures a high final yield of the desired product and is considered an economically efficient method for industrial production. google.com

To drive the reversible esterification reaction toward the product side, the water formed as a byproduct must be continuously removed. Azeotropic distillation is a highly effective technique for this purpose. google.comgoogle.com In this process, an entrainer (a solvent that forms a low-boiling azeotrope with water) is added to the reaction mixture. Common entrainers for this type of reaction include benzene (B151609) or toluene. google.com

During the reaction, the mixture is heated to reflux, and the vapor produced contains the water-entrainer azeotrope. This vapor is passed into a condenser, and the resulting liquid condensate separates into two immiscible layers in a separator (such as a Dean-Stark apparatus): an aqueous layer and an organic layer. google.com The water layer is removed, while the organic layer, rich in the entrainer, is returned to the reaction vessel. This continuous removal of water shifts the reaction equilibrium, allowing for a near-quantitative conversion to this compound. google.com This technique can be applied in continuous column distillation processes for large-scale production. google.com

Reaction Conditions and Catalytic Systems for Glyoxylic Acid to this compound Conversion

Oxidative Synthetic Pathways to this compound

An alternative to direct esterification is the synthesis of this compound through the oxidation of an appropriate precursor, such as an α-hydroxy ester.

A well-documented oxidative route involves the cleavage of di-n-butyl d-tartrate. orgsyn.orgorgsyn.org In a typical procedure, di-n-butyl d-tartrate is dissolved in a solvent like benzene and treated with an oxidizing agent such as lead tetraacetate. orgsyn.orgorgsyn.org The reaction involves the oxidative cleavage of the vicinal diol in the tartrate ester to yield two equivalents of the corresponding glyoxylate. The reaction is exothermic and is typically controlled by maintaining a low temperature (e.g., below 30°C) during the addition of the oxidant. orgsyn.orgorgsyn.org After the reaction is complete, the solid byproducts are filtered off, and the crude this compound is isolated from the filtrate by distillation under reduced pressure. orgsyn.orgorgsyn.org This method has been shown to produce crude this compound in high yields of 77–87%. orgsyn.orgorgsyn.org Other oxidizing agents, such as red lead oxide or sodium bismuthate, have been used for the analogous synthesis of ethyl glyoxylate from ethyl tartrate and could potentially be applied to the synthesis of the butyl ester. orgsyn.orgorgsyn.org

Table 2: Research Findings on the Synthesis of n-Butyl Glyoxylate via Oxidation of Di-n-butyl d-tartrate
ParameterDetailsReference
Starting MaterialDi-n-butyl d-tartrate orgsyn.orgorgsyn.org
Oxidizing AgentLead tetraacetate orgsyn.orgorgsyn.org
SolventBenzene orgsyn.orgorgsyn.org
Reaction TemperatureMaintained below 30°C during addition, followed by stirring for 1 hour. orgsyn.orgorgsyn.org
Purification MethodFiltration followed by distillation under reduced pressure (20 mm). orgsyn.orgorgsyn.org
Reported Yield77–87% orgsyn.orgorgsyn.org

Photooxidation of α-Silyl α-Diazo Esters for Silyl (B83357) Glyoxylate Synthesis

A notable method for the synthesis of silyl glyoxylates, which are versatile precursors, involves the dye-sensitized photooxidation of α-silyl α-diazo esters. orgsyn.orgnih.gov This approach was first pioneered in the laboratory of Ando. nih.gov The reaction proceeds via an intramolecular oxygen transfer within carbonyl oxide intermediates. acs.orgrsc.org

Ozonolysis Methods for Glyoxylate Monomer Preparation

Ozonolysis represents a powerful and effective technique for the preparation of glyoxylate monomers from various unsaturated precursors. wikipedia.org This method involves the oxidative cleavage of a carbon-carbon double bond by ozone (O₃).

One effective strategy is the ozonolysis of dialkyl maleates in an alcoholic solvent, followed by a reduction step. google.com For instance, the methyl hemiacetal of n-butyl glyoxylate can be prepared with a yield of 96.3% by dissolving di-n-butyl maleate (B1232345) in methanol (B129727), treating it with ozone, and subsequently performing a catalytic hydrogenation. google.com This process is highly efficient and avoids harsh reaction conditions.

Another application of ozonolysis is the cleavage of enol ethers. copernicus.org The gas-phase ozonolysis of alkyl vinyl ethers leads to the formation of the corresponding alkyl formate (B1220265) and a Criegee intermediate. acs.org For example, the ozonolysis of methyl vinyl ether produces methyl formate and the C1 Criegee intermediate (CH₂OO). copernicus.org Similarly, ozonolysis of α-silyl α-diazo esters, such as ethyl trimethylsilyl (B98337) diazoacetate, has been reported to yield the corresponding silyl glyoxylate, albeit in a modest 30% yield, with about 15% of the material being over-oxidized to the silyl ester. orgsyn.orgorgsyn.org

The ozonolysis of maleic acid itself is also a viable route to produce glyoxylic acid, the precursor to its esters. wikipedia.org When the ozonolysis of maleic acid is carried out in solvents like methanol, hydroperoxide compounds and glyoxylic acid hemiacetal are formed in high yields ( >95%). researchgate.net

Conversion of α-Diazo Esters via Oxidative Reagents (e.g., Oxone®)

The oxidation of α-diazo esters to form α-keto esters (glyoxylates) is a crucial transformation that can be achieved using various oxidizing agents. Among these, Oxone® (potassium peroxymonosulfate), often used in combination with acetone, has emerged as a highly effective and versatile reagent. nih.govrsc.org This method facilitates the in-situ generation of dimethyldioxirane (B1199080) (DMDO), a potent oxidant. pku.edu.cn

This approach has proven particularly useful for the synthesis of sterically hindered silyl glyoxylates from their corresponding α-silyl-α-diazo ester precursors. orgsyn.orgnih.gov The reaction is typically carried out by adding the diazo compound to a mixture of Oxone® and sodium bicarbonate in an acetone/dichloromethane (B109758)/water solvent system at low temperatures (e.g., 0 °C). orgsyn.orgpku.edu.cn The conversion is generally rapid and clean, making this method suitable for multigram scale preparations without the need for expensive and toxic heavy metal catalysts. nih.govfgcu.edu

This oxidative strategy can be integrated into a one-pot sequence starting from aryl acetic esters. The process involves an initial diazo transfer reaction followed by oxidation with the in-situ generated DMDO from Oxone® and acetone. pku.edu.cn This one-pot procedure tolerates a range of functional groups on the aromatic ring and provides the desired aryl glyoxylates in good yields. pku.edu.cnorganic-chemistry.orgorganic-chemistry.org The primary limitation noted is that traditional protocols involving DMDO can have limited functional group tolerance and pose safety concerns for large-scale production due to the potent nature of the oxidant. rsc.org

Starting MaterialOxidantProductYieldReference
Aryl Acetic EstersOxone®/Acetone (in situ DMDO)Aryl α-Keto Ester65-98% pku.edu.cn
α-Silyl α-Diazo EstersOxone®/Acetone (in situ DMDO)Silyl Glyoxylate~50% (3 steps) fgcu.edu
Ethyl DiazoacetateOxone®α-Keto EstersHigh organic-chemistry.orgorganic-chemistry.org

Synthesis of this compound Hemiacetals and Their Interconversion

This compound often exists in equilibrium with its hemiacetal form, particularly in the presence of alcohols. The direct synthesis of this compound butyl hemiacetal is a common and practical approach to obtaining a stable form of this compound.

A standard preparation involves the reaction of aqueous glyoxylic acid with an excess of butanol. prepchem.comgoogle.com The water is typically removed via azeotropic distillation. The reaction mixture is heated under reflux at reduced pressure to drive the esterification and hemiacetal formation. prepchem.com This procedure yields crude this compound butyl hemiacetal, which may also contain a small amount of this compound dibutyl acetal. prepchem.comgoogle.com An older method for preparing n-butyl glyoxylate itself involves the oxidation of di-n-butyl d-tartrate with lead tetraacetate, yielding the target ester in 77–87% yield. orgsyn.org

The interconversion of these hemiacetals can be readily achieved. For example, after the synthesis of this compound butyl hemiacetal, the byproduct butanol can be removed by vacuum stripping. Subsequent addition of a different alcohol, such as methanol, in the presence of an acid catalyst like sulfuric acid, leads to an exchange. prepchem.com Proton magnetic resonance analysis shows that this interconversion results in a product containing a high percentage of methyl ether and methyl ester groups, demonstrating the dynamic nature of the hemiacetal equilibrium. prepchem.com

Chemoenzymatic and Biocatalytic Approaches to Glyoxylate Ester Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing glyoxylate esters and their precursors. mdpi.com These methods often operate under mild conditions, reducing byproducts and energy consumption. mdpi.com

A prominent biocatalytic route is the oxidation of glycolic acid or its esters using the enzyme glycolate (B3277807) oxidase (GOX). mdpi.comftb.com.hr For instance, methyl glyoxylate can be synthesized from methyl glycolate, a byproduct of the coal-to-glycol industry, using glycolate oxidase from Spinacia oleracea (spinach). mdpi.com To handle the hydrogen peroxide byproduct generated during the oxidation, catalase is typically co-employed. ftb.com.hr The efficiency of this system can be enhanced by fusing the genes for glycolate oxidase, catalase, and even a hemoglobin protein (to improve oxygen supply) into a single fusion enzyme. mdpi.com

The stability and reusability of the biocatalyst are critical for industrial applications. To address this, glycolate oxidase and catalase have been co-immobilized on supports like oxirane acrylic beads, allowing for repeated use in batch reactions with product yields of 93–100%. ftb.com.hr Furthermore, genetic engineering has been used to overexpress plant or yeast enzymes in microbial hosts like Pichia pastoris. ftb.com.hr These engineered whole-cell biocatalysts can convert glycolic acid to glyoxylic acid with high yields (e.g., 98%), providing a robust platform for commercial production. ftb.com.hr

Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are another class of enzymes explored for reactions involving glyoxylate derivatives. While direct amide formation between ethyl glyoxylate oxime and an amine using CAL-B proved challenging, a multi-step chemoenzymatic cascade involving protection of the oxime, enzymatic hydrolysis of the ester, and subsequent chemical coupling was successful. core.ac.uk Aldolases have also been shown to accept glyoxylate as a substrate for carbon-carbon bond formation, expanding the synthetic utility of these biocatalytic approaches. nih.gov

Enzyme SystemSubstrateProductYieldKey FeaturesReference
Glycolate Oxidase & CatalaseGlycolic AcidGlyoxylic Acid93-100%Immobilized enzymes for stability and reuse. ftb.com.hr
Recombinant Pichia pastoris (expressing GOX)Glycolic AcidGlyoxylic Acid98%Whole-cell biocatalyst for commercial scale. ftb.com.hr
Fusion Enzyme (GOX, Catalase, Hemoglobin)Methyl GlycolateMethyl Glyoxylate-Enhanced cascade catalysis. mdpi.com
Candida antarctica Lipase B (CAL-B)MEM-protected Oxime EsterHydrolyzed Acid-Part of a multi-step chemoenzymatic cascade. core.ac.uk

Chemical Reactivity and Mechanistic Investigations of Butyl Glyoxylate Transformations

Nucleophilic Addition Reactions at the Aldehyde Carbonyl

The aldehyde group in butyl glyoxylate (B1226380) is highly susceptible to nucleophilic attack, a characteristic that underpins much of its chemical utility.

Reactivity with Amine and Alcohol Nucleophiles to Form Derivatives

The aldehyde functionality of butyl glyoxylate readily reacts with nucleophiles like amines and alcohols. For instance, its reaction with hydrazine (B178648) yields condensation products. rsc.org Similarly, the interaction of this compound with alcohols, such as n-butanol, results in the formation of this compound butyl hemiacetal. prepchem.com This reaction is typically carried out by heating aqueous glyoxylic acid with butanol under vacuum. prepchem.com The hemiacetal can exist in equilibrium with the corresponding acetal (B89532), such as this compound dibutyl acetal. prepchem.com In solution, particularly in the presence of water and alcohols, glyoxylates can exist as hydrates or hemiacetals. researchgate.netgoogle.comgoogle.com

Stereoselective 1,2-Addition Reactions

The development of stereoselective methods for carbon-carbon bond formation is a cornerstone of modern organic synthesis, and this compound has proven to be a valuable electrophile in this context.

The enantioselective addition of aryl groups to the aldehyde of glyoxylates is a significant transformation, yielding chiral α-hydroxy esters which are important structural motifs in many biologically active molecules. scispace.com Rhodium(I) catalysts, in conjunction with chiral phosphane and phosphane-phosphite ligands, have been successfully employed for the enantioselective arylation of ethyl glyoxylate with organoboron reagents, affording ethyl mandelate (B1228975) derivatives in high yields and with good enantioselectivities. scispace.comrsc.org For example, the use of ligands like (R)-MonoPhos and (R,R)-TADDOL-derived phosphane-phosphites has shown promise. scispace.comrsc.org Rhodium(I)-NHC (N-heterocyclic carbene) catalysts have also been explored for this transformation, though sometimes with moderate enantioselectivities. researchgate.net Ruthenium-catalyzed asymmetric addition of arylboronic acids to tert-butyl glyoxylate has also been reported, achieving high enantiomeric excesses. researchgate.net

Table 1: Enantioselective Arylation of Glyoxylates

Catalyst System Glyoxylate Substrate Arylating Agent Product Type Enantioselectivity (ee) Yield Reference
Rh(I)-phosphane/phosphite Ethyl glyoxylate Organoboron reagents Ethyl mandelate derivatives Up to 75% Up to 99% scispace.comrsc.org
Rh(I)-NHC Ethyl glyoxalate Phenylboron reagents Ethyl mandelate derivatives Up to 34% Excellent researchgate.net
Ru/Me-BIPAM tert-Butyl glyoxylate Arylboronic acids Mandelic acid derivatives Up to 99% - researchgate.net

Asymmetric cross-aldol reactions are powerful tools for constructing chiral β-hydroxy carbonyl compounds. This compound and its derivatives are effective electrophiles in these reactions. Organocatalysts, such as diarylprolinol, have been shown to effectively catalyze the direct, enantioselective aldol (B89426) reaction of polymeric ethyl glyoxylate with aldehydes, producing γ-ethoxycarbonyl-β-hydroxy aldehydes with high enantioselectivity. nih.gov Proline and its derivatives are also widely used catalysts for cross-aldol reactions involving glyoxylates. acs.orgnih.govillinois.eduresearchgate.net These reactions can provide access to secondary α-hydroxycarboxylates with good to excellent diastereo- and enantioselectivities. nih.gov The reaction of ketones with ethyl glyoxylate, catalyzed by L-proline derived peptides, has been shown to yield secondary α-hydroxycarboxylates in high yield and enantiomeric excess. nih.gov Furthermore, asymmetric aldol reactions have been developed between arylglyoxals and hydroxyacetone (B41140) using chiral primary amine catalysts, affording chiral 2,3-dihydroxy-1,4-diones. mdpi.com

Achieving diastereoselective control in reactions involving glyoxylates is crucial for the synthesis of complex molecules with multiple stereocenters. Chiral auxiliaries are often employed to direct the stereochemical outcome of nucleophilic additions. For instance, the use of chiral tert-butanesulfinyl imine derivatives of glyoxylate allows for highly diastereoselective additions. beilstein-journals.org The indium-mediated allylation of these chiral imines has been shown to proceed with excellent diastereoselectivity. beilstein-journals.org Similarly, chiral auxiliaries like (-)-8-phenylmenthol (B56881) and (+)-8-phenylneomenthol have been used in aza-Diels-Alder reactions of iminoglyoxylates with complete diastereoselectivity. researchgate.net The ene reactions of chiral glyoxylate esters, using auxiliaries such as trans-2-phenylcyclohexanol, also exhibit high levels of diastereocontrol. wikipedia.orgacs.org In three-component coupling reactions, the diastereoselectivity of the addition of enolates to silyl (B83357) glyoxylates and enones can be influenced by the reaction conditions and the nature of the enolate counterion. nih.gov

Table 2: Diastereoselective Additions to Glyoxylate Derivatives

Reaction Type Glyoxylate Derivative Nucleophile/Reagent Chiral Auxiliary/Control Element Diastereoselectivity Reference
Indium-mediated allylation N-tert-butanesulfinyl glyoxylate imine Ethyl 2-bromomethylacrylate N-tert-butanesulfinyl group Excellent (single diastereoisomer) beilstein-journals.org
Aza-Diels-Alder Iminoglyoxylates Cyclopentadiene (-)-8-phenylmenthol / (+)-8-phenylneomenthol Complete researchgate.net
Ene reaction Glyoxylate ester 2,4-dimethyl-pent-2-ene trans-2-phenylcyclohexanol 10:1 dr wikipedia.org
Three-component coupling Silyl glyoxylate Lithium enolate / enone Reaction conditions / enolate geometry Up to 4.0:1 dr nih.gov

Alkynylation and Related Carbon–Carbon Bond Formations

The addition of alkyne nucleophiles to this compound provides a direct route to propargyl alcohols, which are versatile synthetic intermediates. The alkynylation of glyoxylates can be achieved using various methods. thieme-connect.dethieme-connect.de For example, the reaction of silyl glyoxylates with alkynylzinc reagents can lead to an alkynylation/ acs.org-Brook rearrangement/glycolate (B3277807) aldol sequence, affording orthogonally protected diol products with good diastereoselectivity. fgcu.edu Three-component coupling reactions involving silyl glyoxylates, alkynes, and aldehydes have been developed to construct glycolate aldol adducts in a single step. nih.gov Furthermore, the alkynylation of aldehydes, including glyoxylates, can be effected using reagents like the Gilbert-Seyferth phosphonate. nih.gov These reactions highlight the utility of this compound and its derivatives in the construction of complex carbon skeletons.

Ester Group Reactivity: Esterification and Transesterification

The butyl ester group in this compound is susceptible to nucleophilic attack, primarily through transesterification reactions. This process involves the exchange of the butyl group with another alkyl group from an alcohol, typically under acidic or basic catalysis. For instance, reacting this compound with an excess of another alcohol, such as methanol (B129727) or ethanol, in the presence of a catalyst like sulfuric acid or a metal alkoxide, can shift the equilibrium towards the formation of the corresponding methyl or ethyl glyoxylate. google.comgoogle.com This reactivity is fundamental in modifying the ester component of the molecule to synthesize different glyoxylate esters. acs.org The process can be driven to completion by removing the butanol by-product, often through distillation. google.com While direct esterification typically refers to the formation of the ester from the carboxylic acid (glyoxylic acid) and butanol, transesterification is a key reaction of the pre-formed this compound itself. google.com

Redox Reactions of this compound

The aldehyde moiety of this compound is the primary site for redox transformations, allowing for its selective oxidation to a carboxylic acid derivative or reduction to a primary alcohol.

Oxidation to Butyl Oxalate (B1200264) and Other Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to a carboxylic acid. This transformation yields mono-butyl oxalate. rsc.org This oxidation can be achieved using various oxidizing agents. In a related process, the oxidation of glyoxylate to oxalate is a known biochemical transformation catalyzed by enzymes such as glycolate oxidase or lactate (B86563) dehydrogenase (LDH). nih.govresearchgate.net Chemical oxidation can be performed with reagents like potassium permanganate (B83412) or hydrogen peroxide. One study hypothesized that tert-butyl glyoxylate, formed as an intermediate during a dealkylation reaction, is readily oxidized to mono-tert-butyl oxalate by a peroxyacid like m-chloroperoxybenzoic acid (mCPBA) via a Baeyer-Villiger type reaction. rsc.org

Reduction to Butyl Glycolate

The aldehyde functional group in this compound is readily reduced to a primary alcohol, yielding butyl glycolate. This conversion is typically accomplished using common hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is effective for this transformation, selectively reducing the aldehyde in the presence of the ester. nih.gov More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also achieve this reduction, although they might also reduce the ester group under more forcing conditions. In biological systems, the reduction of glyoxylate to glycolate is a crucial metabolic step catalyzed by the enzyme glyoxylate reductase, which uses NADH or NADPH as the reducing cofactor. wikipedia.orgd-nb.info

Substitution Reactions Involving the Aldehyde Moiety

The aldehyde group of this compound is highly electrophilic and is a prime target for nucleophilic attack. While these are technically addition reactions, they result in the substitution of the carbonyl π-bond. Nucleophiles such as amines and alcohols can react with the aldehyde carbon. For example, this compound can react with acrylamide (B121943) in a condensation reaction to form butyl acrylamidoglycolate. google.com In another context, glyoxylate compounds have been used in asymmetric Friedel-Crafts hydroxyalkylation reactions, where an electron-rich aromatic ring acts as the nucleophile, attacking the aldehyde carbon to form a new carbon-carbon bond. wikipedia.org

Multicomponent Coupling Strategies Utilizing Silyl Glyoxylates

Silyl glyoxylates, which are α-keto esters with a silyl group attached to the ketone carbonyl, are highly reactive reagents that enable powerful multicomponent coupling reactions. nih.govfgcu.edu These reagents act as versatile linchpins, uniting two or more different components in a single operation to rapidly build molecular complexity. nih.govnih.gov The key to their reactivity is the presence of the acyl silane, which, upon nucleophilic attack, triggers a facile fgcu.edu-Brook rearrangement. fgcu.edunih.gov This rearrangement generates a glycolate enolate intermediate, which can then be trapped by a wide range of electrophiles. nih.govacs.org The ability to "mix and match" the nucleophile, the silyl glyoxylate, and the electrophile provides access to a diverse array of complex α,α-disubstituted glycolic acid derivatives. nih.gov

The table below summarizes a representative three-component coupling reaction.

Reaction Type Components Key Intermediate Product Reference
Glycolate Aldol Construction1. Silyl Glyoxylate2. Terminal Alkyne3. AldehydeGlycolate Enolate (post fgcu.edu-Brook rearrangement)α,α-Disubstituted Glycolate Aldol Adduct nih.gov

Silyl Glyoxylates as Conjunctive Dipolarophiles

In the context of multicomponent couplings, silyl glyoxylates are often described as synthetic equivalents of a "dipolar glycolic acid synthon" or as "conjunctive dipolarophiles". nih.govfgcu.edu A synthon is an idealized fragment that assists in synthetic planning. Here, the silyl glyoxylate functions as a 1,1-dipole synthon, meaning it provides a single carbon atom that can react sequentially with both a nucleophile and an electrophile.

The process unfolds as follows:

Nucleophilic Attack: A nucleophile (e.g., from an organometallic reagent) adds to the highly electrophilic silicon-bearing carbonyl group. fgcu.edu

fgcu.edu-Brook Rearrangement: This addition triggers a rapid and irreversible rearrangement where the silyl group migrates from the carbon to the newly formed oxygen anion. This step is the hallmark of silyl glyoxylate reactivity and results in the formation of a silyl enol ether of a glycolate. fgcu.edunih.gov This intermediate is effectively a nucleophilic enolate.

Electrophilic Trap: The enolate intermediate then attacks an electrophile (e.g., an aldehyde) present in the reaction mixture, forming a new carbon-carbon bond. nih.gov

Through this sequence, the silyl glyoxylate acts as a "conjunctive" reagent, stitching together the nucleophilic and electrophilic partners. This unique reactivity has been exploited to synthesize a wide range of complex organic molecules. nih.govnih.gov

Role as Synthetic Equivalents (e.g., Glycolic Acid Synthon, Glyoxylate Anion Synthon, α-Keto Ester Homoenolate Synthon)

This compound, particularly in its silylated form (silyl glyoxylates), demonstrates remarkable versatility by functioning as a synthetic equivalent for several key synthons in organic synthesis. The specific role it plays is determined by the choice of nucleophilic and electrophilic partners in the reaction. nih.govacs.org This flexibility allows for the construction of diverse and complex molecular architectures from simple starting materials. nih.govfgcu.edu

Glycolic Acid Synthon:

Silyl glyoxylates can act as geminal dipolar glycolic acid synthons. nih.govnih.gov In this role, a nucleophile attacks the silicon-bearing carbonyl group, which initiates a nih.govfgcu.edu-Brook rearrangement to form an enolate. nih.gov This enolate can then react with an electrophile, resulting in the formation of two new bonds at the same carbon atom. nih.gov This strategy has been effectively used in multicomponent coupling reactions to generate substituted glycolic acids and their derivatives. nih.govacs.org For instance, the reaction of silyl glyoxylates with nonstabilized nucleophiles triggers this rearrangement, leading to a stabilized carbanion that can be trapped by an electrophile. fgcu.edunih.gov This approach has proven valuable in the synthesis of complex natural products like zaragozic acid C. nih.gov

Glyoxylate Anion Synthon:

This compound can also serve as a synthetic equivalent to a glyoxylate anion. nih.govacs.org This reactivity is observed in reactions such as the benzoin-type reaction with aldehydes, catalyzed by cyanide. This process yields β-silyloxy-α-keto esters. fgcu.edu The products of this reaction can be further transformed, for example, into β-hydroxy-α-amino acid derivatives through reductive amination. nih.gov In this context, the silyl glyoxylate effectively functions as a nucleophilic glyoxylate equivalent. fgcu.edu

α-Keto Ester Homoenolate Synthon:

The role of silyl glyoxylates as an α-keto ester homoenolate synthon is a more unusual and powerful application. nih.govacs.org When unsaturated nucleophiles like vinyl Grignard or alkynylzinc reagents react with silyl glyoxylates, the intermediate silyloxydienolate can engage an electrophile in a vinylogous fashion (γ-coupling). fgcu.edu This reactivity allows for the formation of products that would be difficult to access through conventional methods. The outcome, whether α- or γ-coupling, is dependent on the nature of the secondary electrophile. fgcu.edu For example, the reaction with vinyl Grignard reagents and nitroalkenes as electrophiles proceeds via a vinylogous Michael cascade to give (Z)-enolsilanes. fgcu.edu

Table 1: Synthetic Equivalents of this compound

SynthonDescriptionKey Reaction Type
Glycolic Acid Synthon Functions as a geminal dipolar species for the union of a nucleophile and an electrophile at the same carbon. nih.govnih.govNucleophile-initiated nih.govfgcu.edu-Brook rearrangement followed by electrophilic trapping. nih.gov
Glyoxylate Anion Synthon Acts as a nucleophilic glyoxylate equivalent. fgcu.eduCyanide-catalyzed benzoin-type reaction with aldehydes. fgcu.edu
α-Keto Ester Homoenolate Synthon The intermediate dienolate reacts at the γ-position with an electrophile. fgcu.eduVinylation/ nih.govfgcu.edu-Brook rearrangement/vinylogous Michael cascade. fgcu.edu

Michael-Terminated Cascade Reactions

This compound, particularly in its silylated form, is a key component in Michael-terminated cascade reactions, which allow for the stereoselective formation of multiple C-C bonds and contiguous stereocenters in a single operation. fgcu.edunih.gov These reactions typically begin with the nucleophilic addition of an enolate to the silyl glyoxylate, triggering a nih.govfgcu.edu-Brook rearrangement to form a new glycolate enolate intermediate. nih.gov This intermediate then acts as a Michael donor, adding to an α,β-unsaturated ketone (enone) to terminate the cascade. nih.gov

A critical factor influencing the outcome of these cascades is the counterion of the enolate. fgcu.edunih.gov When lithium enolates are used, the reaction proceeds with high regioselectivity, favoring the Michael addition product over a 1,2-addition (aldol) product. fgcu.edunih.gov In contrast, using zinc enolates can completely reverse this selectivity, leading exclusively to the 1,2-addition cascade product. fgcu.edu

For example, the three-component coupling of lithium enolates, silyl glyoxylates, and α,β-unsaturated ketones yields products with two adjacent stereocenters, including a protected tertiary alcohol. nih.gov Mechanistic studies suggest that the formation of the major diastereomer of the Michael adduct does not proceed through an initial aldol addition followed by a retro-aldol/Michael sequence. nih.gov Deprotonation of the corresponding aldol product leads to the minor diastereomer of the Michael adduct, indicating that the major product is formed through a more direct pathway. nih.gov

Furthermore, silyl glyoxylates can participate in vinylogous Michael cascade reactions. When a vinyl Grignard reagent is used as the nucleophilic initiator, the resulting silyloxydienolate intermediate can undergo a Michael addition to a suitable acceptor, such as a nitroalkene. fgcu.edunih.gov This specific cascade provides (Z)-enolsilanes with complete regioselectivity. These products can be subsequently cyclized to form highly substituted nitrocyclopentanols with excellent diastereoselectivity. fgcu.edu

Table 2: Influence of Enolate Counterion on Cascade Termination

Enolate CounterionPredominant Reaction PathwayProduct Type
Lithium (Li+)Michael Addition fgcu.edunih.govMichael Adduct nih.gov
Zinc (Zn2+)1,2-Addition fgcu.eduAldol Adduct fgcu.edu

Cycloaddition Reactions and Their Stereocontrol

This compound is a valuable dienophile in various cycloaddition reactions, particularly in the hetero-Diels-Alder reaction, where it reacts with dienes to form six-membered heterocyclic rings. The stereochemical outcome of these reactions can often be controlled through the use of chiral catalysts, leading to enantiomerically enriched products.

Enantioselective Hetero-Diels-Alder Reactions

The hetero-Diels-Alder (HDA) reaction of this compound with activated dienes, such as Danishefsky's diene or 1-methoxybuta-1,3-diene, provides a direct route to functionalized dihydropyranones, which are important building blocks in organic synthesis. wiley-vch.dethieme-connect.deresearchgate.net Achieving high enantioselectivity in these reactions is a significant focus of research.

Several chiral Lewis acid catalyst systems have been successfully employed to control the stereochemistry of the HDA reaction with this compound. For instance, chiral chromium(III)-salen complexes have been shown to be effective catalysts. thieme-connect.de In the reaction of 1-methoxybuta-1,3-diene with n-butyl glyoxylate, the use of these catalysts (at 2 mol%) afforded the corresponding cis-cycloadduct in high yields (up to 96%) and with good diastereoselectivity (up to 86% de) and enantioselectivity (up to 88% ee). thieme-connect.de The specific enantiomer of the product obtained depends on the chirality of the salen ligand used in the chromium complex. thieme-connect.de

Chiral copper-bis(oxazoline) (Cu-BOX) complexes have also been investigated for HDA reactions involving glyoxylates, although these can sometimes be complicated by competing ene reactions. illinois.edu Another notable system involves chiral 2,6-bis(oxazolinyl)RhCl₂(H₂O) complexes, which catalyzed the HDA reaction of Danishefsky's diene with n-butyl glyoxylate to give the cycloadduct with up to 84% ee. wiley-vch.de This reaction was determined to proceed through a concerted [4+2] cycloaddition pathway. wiley-vch.de

The choice of catalyst is crucial, as highly acidic catalysts can lead to undesired polymerization of the diene. thieme-connect.de The development of effective chiral Lewis acids allows these reactions to proceed under mild conditions, providing a powerful tool for asymmetric synthesis. thieme-connect.deillinois.edu

Table 3: Catalytic Systems for Enantioselective Hetero-Diels-Alder Reaction of this compound

Catalyst SystemDieneYieldDiastereoselectivity (de)Enantioselectivity (ee)Reference
Chiral Cr(III)-salen complexes1-Methoxybuta-1,3-dieneup to 96%up to 86%up to 88% thieme-connect.de
Chiral (pybox)In(III) complexDanishefsky's dienesGoodN/AHigh researchgate.net
Chiral 2,6-bis(oxazolinyl)RhCl₂(H₂O)Danishefsky's dieneN/AN/Aup to 84% wiley-vch.de
Ti-BINOL complexUnactivated dienesReasonableN/AModerate to Good illinois.edu

Formation of Cyclic Ethers and Lactones from Ene Reactions

In addition to Diels-Alder reactions, this compound can participate in Lewis acid-catalyzed ene reactions with alkenes. cas.czresearchgate.netgrafiati.com The ene reaction involves the addition of an enophile (this compound) to an alkene possessing an allylic hydrogen, resulting in the formation of a new sigma bond, migration of the double bond, and a 1,5-hydrogen shift. wikipedia.org

While the expected ene adduct is often the major product, these reactions can also lead to the formation of cyclic side products, namely five-membered cyclic ethers (tetrahydrofuran derivatives). cas.czresearchgate.net The formation of these cyclic ethers can occur alongside the primary ene adduct. For example, in the Lewis acid-catalyzed (e.g., SnCl₄ or TiCl₄) reaction of this compound with pent-1-ene or 3-methylbut-1-ene, the formation of five-membered ether derivatives has been observed. cas.czresearchgate.net

The mechanism for the formation of these cyclic ethers is proposed to be a stepwise process involving a dipolar intermediate. cas.cz This intermediate can either proceed to the linear ene adduct or undergo cyclization, potentially involving a hydride shift, to form the tetrahydrofuran (B95107) derivative. cas.cz Unlike similar reactions with dimethyl oxomalonate (B1226002) which can yield both δ-lactones and cyclic ethers, the reaction with this compound appears to selectively form only the five-membered cyclic ether products under these conditions. cas.cz The propensity of this compound to form these cyclic products is noted to be lower than that of dimethyl oxomalonate. cas.cz

Table 4: Products from Lewis Acid-Catalyzed Ene Reaction of this compound with Alkenes

AlkeneLewis AcidMain ProductCyclic Side ProductReference
Pent-1-eneSnCl₄, TiCl₄Ene AdductFive-membered cyclic ether cas.czresearchgate.net
3-Methylbut-1-eneSnCl₄, TiCl₄Ene AdductFive-membered cyclic ether cas.czresearchgate.net

Catalysis in Butyl Glyoxylate Mediated Reactions

Lewis Acid Catalysis in Carbonyl-Ene Reactions

Lewis acids are frequently employed to catalyze the carbonyl-ene reaction, a powerful carbon-carbon bond-forming transformation. thieme-connect.de The use of Lewis acids allows these reactions to proceed at lower temperatures, often with improved yields and stereoselectivity, compared to thermal conditions. researchgate.netcas.cz

In the context of butyl glyoxylate (B1226380), Lewis acid catalysis facilitates its reaction with various olefins. acs.org For instance, the reaction between butyl glyoxylate and olefins like pent-1-ene can be catalyzed by Lewis acids such as tin(IV) chloride (SnCl₄) or titanium(IV) chloride (TiCl₄). cas.cz These reactions can lead to the formation of not only the expected ene adduct but also cyclic ether derivatives. cas.czcapes.gov.br The formation of these different products suggests a stepwise reaction mechanism involving a dipolar intermediate, which can then proceed through different pathways to yield the final products. cas.cz The choice of Lewis acid can influence the product distribution, highlighting the tunable nature of these catalytic systems. acs.org

The carbonyl-ene reaction of this compound with 3-methylene-2,3-dihydrofuran, which does not proceed under thermal conditions, is successfully catalyzed by Lewis acids, demonstrating the enabling power of this catalytic approach. researchgate.net The development of Lewis acid catalysis has been a significant advancement, making the carbonyl-ene reaction a more versatile and practical tool in organic synthesis. thieme-connect.de

Chiral Catalyst Development for Asymmetric Synthesis

The development of chiral catalysts has been instrumental in achieving high levels of enantioselectivity in reactions involving this compound. This has enabled the synthesis of optically active α-hydroxy esters and other valuable chiral building blocks.

Ruthenium-Catalyzed Enantioselective Additions

Ruthenium complexes have emerged as effective catalysts for the enantioselective addition of arylboronic acids to this compound. rsc.orgrsc.org Specifically, a catalyst system generated in situ from RuCl₂(PPh₃)₃ and the chiral phosphoramidite (B1245037) ligand (R,R)-Me-BIPAM has shown remarkable success. rsc.orgrsc.orgthieme-connect.com This catalytic system facilitates the 1,2-addition of various arylboronic acids to tert-butyl glyoxylate, producing optically active mandelic acid derivatives with excellent enantioselectivities, in some cases up to 99% ee. rsc.orgrsc.orgresearchgate.net

The efficiency of this reaction is further enhanced by the addition of a fluoride (B91410) salt, such as potassium fluoride (KF) or cesium fluoride (CsF). rsc.orgrsc.org The fluoride is believed to activate the boronic acid, thereby facilitating the transmetalation step in the catalytic cycle. thieme-connect.com The choice of the ester group on the glyoxylate also plays a role, with tert-butyl glyoxylate generally providing the highest yields. thieme-connect.com

Chromium(III) Salen Complexes in Hetero-Diels-Alder Reactions

Chiral Chromium(III) Salen complexes are powerful catalysts for asymmetric hetero-Diels-Alder (HDA) reactions. wiley-vch.de These complexes, particularly cationic [Cr(Salen)] complexes, act as Lewis acids to activate dienophiles like this compound, enabling highly stereocontrolled cycloadditions. tudublin.ie

In the HDA reaction between n-butyl glyoxylate and 1-methoxybuta-1,3-diene, chiral chromium(III) complexes have been shown to afford the corresponding [4+2] cycloadducts in good yields and with high diastereoselectivity and enantioselectivity. thieme-connect.comresearchgate.net By modifying the steric properties of the Salen ligand, for example by introducing bulky adamantyl substituents, the selectivity of the catalyst can be significantly improved compared to the classic Jacobsen-type catalysts. tudublin.ieresearchgate.net These sterically modified catalysts have demonstrated excellent selectivity in the oxo-Diels-Alder reaction of alkyl glyoxylates with cyclohexa-1,3-diene. researchgate.net The presence of molecular sieves is often necessary to ensure the reactions go to completion, likely by removing coordinated water molecules from the chromium complex. tudublin.ie

Organocatalytic Systems (e.g., Axially Chiral Amino Sulfonamides)

Organocatalysis offers a metal-free approach to asymmetric synthesis. Axially chiral amino sulfonamides have been developed as efficient organocatalysts for various transformations, including reactions with glyoxylate derivatives. researchgate.netresearchtrends.net These catalysts operate through the formation of enamine or iminium ion intermediates, enabling highly stereoselective bond formations.

For instance, an axially chiral amino sulfonamide has been successfully employed in syn-selective asymmetric cross-aldol reactions between aldehydes and tert-butyl glyoxylate. researchgate.net This organocatalytic system provides access to densely functionalized chiral building blocks that can be readily converted into synthetically useful molecules like γ-lactones. researchgate.net The design of these catalysts, which often feature a binaphthyl backbone, is crucial for achieving high levels of stereocontrol. kyoto-u.ac.jp The development of practical methods for synthesizing these axially chiral sulfonamides is an active area of research. nih.gov

Nickel-Catalyzed Carbonyl Additions

Nickel-based catalytic systems have also been developed for carbonyl addition reactions, including those involving glyoxylate esters. nih.gov These reactions offer an alternative to traditional Lewis acid-catalyzed processes. nih.gov Nickel(II) catalysts, in conjunction with chiral N,N'-dioxide ligands, have proven to be highly efficient for carbonyl-ene reactions between various alkenes and ethyl glyoxylate, achieving excellent enantioselectivities. nih.gov

Furthermore, nickel-catalyzed reductive coupling reactions of redox-active esters with aliphatic aldehydes provide a novel method for the formation of silyl-protected secondary alcohols. researchgate.net Mechanistic studies suggest that these nickel-catalyzed reactions may proceed through pathways distinct from the classic Lewis acid-catalyzed carbonyl-ene reactions, potentially involving radical intermediates. nih.govnih.gov These methods expand the toolkit for carbon-carbon bond formation and offer complementary reactivity to existing strategies. nih.gov

Mechanistic Insights into Catalytic Cycles and Stereochemical Control

Understanding the mechanisms of these catalytic reactions is crucial for rational catalyst design and optimization. ibs.re.kr

In the ruthenium-catalyzed arylation of this compound , the proposed catalytic cycle begins with the transmetalation of the arylboronic acid to the ruthenium complex. rsc.org The enantioselectivity is determined during the insertion of the carbonyl group of the glyoxylate into the ruthenium-carbon bond of the resulting aryl-ruthenium intermediate. rsc.org

For Lewis acid-catalyzed carbonyl-ene reactions , the prevailing view is that they proceed through a non-synchronous, stepwise mechanism involving a dipolar intermediate. cas.czacs.org This intermediate can then lead to the ene product or, in some cases, cyclize to form cyclic ethers. cas.cz The nature of the Lewis acid can influence the lifetime and fate of this intermediate, thereby affecting the product distribution. acs.org

In chromium(III) Salen-catalyzed hetero-Diels-Alder reactions , the chiral catalyst coordinates to the carbonyl group of the this compound, activating it for the [4+2] cycloaddition. The stereochemistry of the product is dictated by the facial selectivity imposed by the chiral Salen ligand during the approach of the diene. tudublin.ieresearchgate.net

Organocatalytic systems , such as those based on axially chiral amino sulfonamides, often operate via a bifunctional activation mechanism. researchgate.netresearchtrends.net The amine moiety of the catalyst forms an enamine with one substrate, while another functional group on the catalyst, such as a sulfonamide, can interact with the other substrate through hydrogen bonding, organizing the transition state to achieve high stereoselectivity. ibs.re.kr

In nickel-catalyzed carbonyl additions , the mechanistic picture can be more complex and varied. Some reactions are believed to proceed through a Ni(0)/Ni(II) catalytic cycle. nih.gov In other cases, particularly in reductive couplings, radical pathways involving transient nickel(I) or nickel(III) species have been proposed. researchgate.netnih.gov The ligand on the nickel center plays a critical role in directing the reaction pathway and controlling the stereochemical outcome. nih.gov

Interactive Data Tables

Table 1: Ruthenium-Catalyzed Asymmetric Addition to tert-Butyl Glyoxylate

EntryArylboronic Acid (ArB(OH)₂)Catalyst SystemAdditiveYield (%)ee (%)Reference
1Phenylboronic acidRuCl₂(PPh₃)₃ / (R,R)-Me-BIPAMKF9598 rsc.org
24-Methoxyphenylboronic acidRuCl₂(PPh₃)₃ / (R,R)-Me-BIPAMKF9699 rsc.org
34-Chlorophenylboronic acidRuCl₂(PPh₃)₃ / (R,R)-Me-BIPAMKF9297 rsc.org
43-Tolylboronic acidRuCl₂(PPh₃)₃ / (R,R)-Me-BIPAMKF9498 rsc.org

Table 2: Chromium(III) Salen-Catalyzed Hetero-Diels-Alder Reaction of n-Butyl Glyoxylate

EntryDieneCatalystYield (%)de (%)ee (%)Reference
11-Methoxybuta-1,3-dieneChiral Cr(III) Salen 4968688 thieme-connect.com
2Cyclohexa-1,3-dieneSterically Modified Cr(III) Salen>99 (endo/exo)-98 researchgate.net

Applications of Butyl Glyoxylate in Advanced Materials and Organic Synthesis

Intermediate in Fine Chemical Synthesis

As a reactive intermediate, butyl glyoxylate (B1226380) is instrumental in the synthesis of various high-value fine chemicals. Its aldehyde functionality readily undergoes nucleophilic additions, while the ester group can be involved in transesterification or other modifications, making it a valuable precursor in multi-step synthetic pathways.

Butyl glyoxylate is a recognized intermediate in the production of active ingredients for the pharmaceutical and agrochemical sectors. guidechem.comevitachem.com The glyoxylate structure is a key component for building more complex molecular frameworks. researchgate.net For instance, glyoxylate derivatives are used in the synthesis of indolylglycines, which are analogues of 3-indolylacetic acid, a natural plant growth regulator, highlighting their relevance in creating new potential herbicides. scielo.br The synthesis often involves the reaction of an amine with the glyoxylate's aldehyde group. scielo.br Its utility extends to being a foundational element for synthesizing a variety of organic compounds through reactions that leverage both its aldehyde and ester functionalities.

Derivatives of glyoxylic acid esters, including this compound, are employed in the formulation of fragrances and flavoring agents. evitachem.comresearchgate.net Mandelates, which can be synthesized from glyoxylates, have an important role in artificial flavoring and perfumes. researchgate.net Glyoxylates are also used to synthesize products like vanillin. researchgate.netgoogle.com The ability of this compound to enhance or modify the scent of various products makes it a useful intermediate in this industry. guidechem.com

Building Block for Complex Organic Molecules

The unique structure of this compound allows it to act as a fundamental C2 building block for the construction of stereochemically dense and functionally complex organic molecules.

α-Hydroxy esters are a significant class of compounds, and glyoxylates are key precursors for their synthesis. The glyoxylate-ene reaction, for example, involves the reaction of an alkene with a glyoxylate ester in the presence of a Lewis acid catalyst to produce α-hydroxy esters with high yields. cjcatal.com In one study, using a chloroaluminate ionic liquid as both solvent and catalyst, the reaction of α-methyl styrene (B11656) and ethyl glyoxylate yielded ethyl α-hydroxy-4-phenyl-4-pentenoate at a 95.2% yield. cjcatal.com

Another powerful method is the enantioselective addition of arylboronic acids to glyoxylates. Research has demonstrated that using a ruthenium catalyst with a chiral ligand (Me-BIPAM) facilitates the 1,2-addition of arylboronic acids to tert-butyl glyoxylate, producing optically active mandelic acids with up to 99% enantiomeric excess (ee). nih.govresearchgate.net The addition of a fluoride (B91410) salt was found to be effective for achieving these high enantioselectivities. nih.gov Silyl (B83357) glyoxylates are also employed in three-component coupling reactions, where a nucleophile and an electrophile are added to the glyoxylate core, to create substituted glycolic acid derivatives. d-nb.info

Table 1: Examples of α-Hydroxy Ester Synthesis from Glyoxylates

Reactant 1Reactant 2Catalyst / MethodProduct TypeYield / Enantiomeric Excess (ee)Reference
α-Methyl StyreneEthyl GlyoxylateChloroaluminate Ionic Liquid (AlCl₃/[bmim]Cl)α-Hydroxy-4-phenyl-4-pentenoate95.2% Yield cjcatal.com
Arylboronic Acidtert-Butyl GlyoxylateRuCl₂(PPh₃)₃ / (R,R)-Me-BIPAMOptically Active Mandelic AcidUp to 99% ee nih.gov
Vinylmagnesium bromidetert-Butyl Silyl Glyoxylate / (S)-2-methylbutanalThree-Component CouplingSubstituted Glycolic Acid Ester65% Yield d-nb.infobeilstein-journals.org
Acylsilane / Magnesium enolatetert-Butyl GlyoxylateBrook Rearrangement Cascadeα-Hydroxy Ester45-50% Yield nih.gov

Chiral γ-lactones and γ-lactams are prevalent structural motifs in many biologically active compounds and natural products. beilstein-journals.org Glyoxylate esters serve as crucial electrophiles in synthetic routes to these heterocyclic systems. For example, a one-pot reaction involving a β-ketoester, (S)-phenylethylamine, and ethyl glyoxylate can produce chiral tricarboxylates with high diastereoselectivity, which are then converted into chiral γ-lactones. researchgate.net

The functionalization of pre-existing lactam rings is another key strategy. In one study, the treatment of 3-amino α,β-unsaturated γ-lactams with a strong base followed by the addition of ethyl glyoxalate resulted in a highly diastereoselective vinylogous aldol (B89426) reaction, selectively functionalizing the C-5 position of the lactam core. mdpi.com Furthermore, radical cyclization methods have been developed to construct polysubstituted γ-lactams from adducts that can be formed using glyoxylates. researchgate.net These methods demonstrate the versatility of glyoxylate esters in building complex, stereodefined five-membered rings. researchgate.netmdpi.com

The utility of glyoxylate esters as building blocks is prominently demonstrated in the total and formal synthesis of complex natural products. A notable example is the formal synthesis of alternaric acid, an antifungal and phytotoxic natural product. d-nb.infobeilstein-journals.org This synthesis employs a three-component coupling reaction using a silyl glyoxylate (specifically, tert-butyl silyl glyoxylate) as a central component. d-nb.infobeilstein-journals.orgnih.gov This strategy allows for the convergent assembly of the majority of the carbon backbone of alternaric acid in a single, complexity-building step. d-nb.info The versatility of silyl glyoxylates enables them to engage with a variety of nucleophile and electrophile pairs, providing significant flexibility in the synthetic approach to such complex molecules. d-nb.infonih.gov

Beyond alternaric acid, glyoxylate esters have been used in the synthesis of other natural products and bioactive molecules. An advanced intermediate for the synthesis of the anticancer agent mitomycin C was prepared in a nine-step sequence starting from tert-butyl glyoxylate. nih.gov Similarly, in a self-consistent synthesis of the squalene (B77637) synthase inhibitor Zaragozic Acid C, tert-butyl glyoxylate was used to terminate a cascade reaction, forming a key α-hydroxy ester intermediate with three contiguous stereocenters. nih.gov

Polymer Science and Engineering Applications

This compound serves as a key monomer in the synthesis of advanced functional polymers, particularly in the development of materials with controlled degradation properties. Its incorporation into polymer chains allows for the precise tuning of material characteristics, opening avenues for innovative applications in materials science.

Polyglyoxylates are a class of polymers characterized by a polyacetal backbone, which makes them susceptible to depolymerization. researchgate.netnih.gov this compound, alongside other glyoxylate esters like methyl, ethyl, and benzyl (B1604629) glyoxylates, is used as a monomer to build these polymer chains. nih.govgoogle.comacs.org The synthesis of these monomers in high purity, often from the corresponding diesters of fumaric or maleic acid, is a crucial step for successful polymerization. nih.govgoogle.comacs.org

The primary method for synthesizing polyglyoxylates from monomers like this compound is anionic polymerization. google.comgoogle.com This chain-growth polymerization process can be initiated by nucleophiles such as n-butyl lithium or triethylamine. uwo.ca For instance, the polymerization of n-butyl glyoxylate can be conducted in a solvent like dichloromethane (B109758) at low temperatures (e.g., -10°C). google.com The process involves the addition of an initiator, followed by an end-capping agent to stabilize the resulting polymer. uwo.ca Without a stabilizing end-cap, polyglyoxylates are prone to depolymerization back to their monomeric form via a hemiacetal mechanism. researchgate.net The end-capping step is therefore critical for creating stable, yet triggerable, self-immolative polymers. researchgate.netgoogle.com

Table 1: Anionic Polymerization Example of n-Butyl Glyoxylate

ParameterDetails
Monomer n-Butyl Glyoxylate
Initiator Triethylamine (Et3N)
End-capping Agent 6-nitroveratryl chloroformate (NVOC-Cl)
Solvent Dichloromethane
Temperature -10°C
Resulting Polymer Poly(n-butyl glyoxylate) with a UV-responsive end-cap

This table illustrates a typical experimental setup for the anionic polymerization of n-butyl glyoxylate to form a self-immolative polymer. google.com

To further tailor the properties of polyglyoxylates, this compound can be copolymerized with other glyoxylate monomers. google.comrsc.org Random copolymers of this compound and ethyl glyoxylate have been synthesized, demonstrating the versatility of this approach. researchgate.netnih.govacs.org This copolymerization strategy allows for the creation of materials with properties intermediate to or distinct from the respective homopolymers. google.com For example, a copolymer of ethyl glyoxylate and n-butyl glyoxylate can exhibit a higher glass transition temperature (Tg) than either poly(ethyl glyoxylate) or poly(n-butyl glyoxylate) alone. google.comgoogle.com This enhancement is potentially due to the ability to integrate the thermal characteristics of both the butyl and ethyl side-chains into a single polymer chain. google.comgoogle.com The ability to create copolymers expands the accessible range of thermal properties and degrees of crystallinity. google.comgoogle.com

Polyglyoxylates, including those derived from this compound, represent a significant class of self-immolative polymers (SIPs). researchgate.netnih.govacs.org These smart materials are designed to remain stable until exposed to a specific trigger. google.com Upon activation, a single cleavage event at the polymer terminus, where a stabilizing end-cap is located, initiates a rapid, end-to-end depolymerization cascade that breaks the entire chain down into small molecules. researchgate.netnih.govgoogle.com This "domino-like" degradation provides an amplified response to the stimulus, a key feature of SIPs. google.com The degradation products of polyglyoxylates, such as glyoxylic acid hydrate, are metabolic intermediates, which makes them attractive for biomedical applications. researchgate.netacs.orgfrontiersin.org

The controlled depolymerization of polyglyoxylates is achieved by installing a triggerable end-cap at the polymer terminus. researchgate.netgoogle.com A wide variety of stimuli can be used, including changes in pH, the presence of specific enzymes, redox potential, heat, and light. google.com Light, particularly UV light, is a commonly employed trigger due to the high degree of spatiotemporal control it offers. google.comresearchgate.net

A frequently used photo-responsive end-cap is derived from 6-nitroveratryl carbonate (NVOC). researchgate.netnih.govacs.org When a polyglyoxylate chain, such as poly(n-butyl glyoxylate), is capped with an NVOC group, it remains stable. google.com However, upon irradiation with UV light (e.g., at 365 nm), the NVOC cap is cleaved, exposing the unstable hemiacetal end of the polymer chain. researchgate.net This uncapping event triggers the sequential depolymerization of the polymer back to its constituent monomers. researchgate.netgoogle.com Studies have confirmed that films of these polymers degrade much more rapidly when irradiated with UV light compared to non-irradiated controls. google.comgoogle.com

Table 2: Stimuli for Polyglyoxylate Depolymerization

StimulusTriggering MechanismExample End-Cap/Linker
UV Light Photocleavage of the end-cap. researchgate.netacs.org6-nitroveratryl carbonate (NVOC) researchgate.netnih.govacs.org
Thiols Reductive cleavage of a disulfide bond. frontiersin.orgDithiol-containing linkers [28 in source]
H₂O₂ Oxidative cleavage. researchgate.netresearchgate.netBoronic ester-based caps
pH Change Acid-catalyzed hydrolysis. google.comnsf.govAcid-labile acetals or ketals
Enzymes Biocatalytic cleavage of a specific linkage. google.comEnzyme-specific substrates

This table summarizes various external stimuli that can be used to trigger the depolymerization of self-immolative polyglyoxylates by cleaving specifically designed end-caps.

The inclusion of this compound in polyglyoxylate systems is a key strategy for tuning the final properties and architecture of the polymer. nih.govacs.orgrsc.org By varying the ester side groups (e.g., ethyl vs. butyl vs. benzyl), researchers can modulate the polymer's characteristics. nih.govacs.orgrsc.org

The incorporation of the bulkier, more hydrophobic n-butyl group, for instance, can alter the polymer's thermal properties and its behavior in solution. google.comrsc.org This has been explored in the context of creating amphiphilic block copolymers, where a hydrophobic polyglyoxylate block is combined with a hydrophilic block, such as poly(ethylene glycol) (PEG). rsc.orgresearchgate.net These block copolymers can self-assemble in aqueous environments to form nanoparticles, micelles, or vesicles. google.comrsc.orgresearchgate.net The properties of the hydrophobic core of these assemblies, including their stability and drug-loading capacity, can be tuned by copolymerizing monomers like n-butyl glyoxylate with ethyl glyoxylate. rsc.org These tailored nano-assemblies can encapsulate hydrophobic payloads and release them upon a trigger, such as UV light, that initiates the depolymerization of the self-immolative polyglyoxylate block. rsc.orgresearchgate.net This tunability makes polyglyoxylates a versatile platform for applications in areas like drug delivery. researchgate.netrsc.org

Photoinitiator Systems in Polymerization

In the field of polymer science, photoinitiators are compounds that, upon absorption of light, generate reactive species that initiate polymerization. This compound derivatives, particularly silyl glyoxylates, have emerged as a significant class of Type I photoinitiators. dntb.gov.ua Type I photoinitiators are notable because they can function as monocomponent systems, simplifying the formulation of photocurable resins by undergoing a homolytic bond cleavage upon irradiation to form radicals directly. dntb.gov.uamdpi.com These systems are actively being researched for their high performance in free radical polymerization (FRP) when exposed to near-UV and blue LED light sources. researcher.liferesearchgate.net

Silyl Glyoxylates as Monocomponent Photoinitiators

A novel class of high-performance Type I photoinitiators, silyl glyoxylates, have been developed for the free radical polymerization of (meth)acrylates. researchgate.net Compounds such as tert-butyl (tert-butyldimethylsilyl)glyoxylate (DKSi), ethyl(tert-butyldimethyl)silyl glyoxylate (Et-DKSi), and benzyl (tert-butyldimethyl)silyl glyoxylate (Bn-DKSi) have been successfully examined as monocomponent photoinitiating systems. mdpi.comencyclopedia.pub These systems are effective for the polymerization of various resins, including dental resins like BisGMA/TEGDMA blends and urethane (B1682113) dimethacrylate (UDMA). mdpi.comencyclopedia.pub

The performance of silyl glyoxylate-based systems is particularly noteworthy under blue LED light (e.g., at 477 nm), where they demonstrate excellent polymerization efficiency and exceptional bleaching properties, especially when compared to conventional photoinitiators like camphorquinone (B77051) (CQ). researchgate.netacs.org This makes them highly suitable for applications where colorless polymers are desired, such as in dental materials. researchgate.netnih.gov The ability of these compounds to act as standalone photoinitiators simplifies the resin composition and enhances their practical utility in various applications, including 3D printing. dntb.gov.uaresearcher.life

Table 1: Investigated Silyl Glyoxylate Photoinitiators

Compound NameAbbreviationApplication Area
tert-butyl (tert-butyldimethylsilyl)glyoxylateDKSiMonocomponent photoinitiator for dental resins (BisGMA/TEGDMA) and UDMA. mdpi.comencyclopedia.pub
ethyl(tert-butyldimethyl)silyl glyoxylateEt-DKSiMonocomponent photoinitiator for dental resins. mdpi.comencyclopedia.pub
benzyl (tert-butyldimethyl)silyl glyoxylateBn-DKSiMonocomponent photoinitiator for dental resins. mdpi.comencyclopedia.pub
Radical Generation Mechanisms and Quantum Yields

The initiation step for silyl glyoxylates involves a homolytic cleavage of the C-Si bond upon photoexcitation. researchgate.net This process generates two distinct radical species: an acyl radical and a silyl radical. Electron Spin Resonance (ESR) spectroscopy has been instrumental in identifying the radicals formed during the photolysis of these compounds. mdpi.comresearchgate.net In the absence of air, ESR experiments confirm the formation of radicals in the vicinity of the silicon atom. mdpi.com

The mechanism proceeds as follows:

Upon absorption of light, the silyl glyoxylate molecule is promoted to an excited state.

This leads to the cleavage of the labile bond, primarily the Si-C bond. Theoretical calculations have been used to determine the bond dissociation energy (BDE) for related glyoxylate derivatives, showing the cleavage reaction is energetically favorable. mdpi.com

The primary radical generation leads to the formation of a silyl radical (R₃Si•) and an acyloxycarbonyl radical (R-O-CO-C•=O).

The acyloxycarbonyl radical can undergo a subsequent decarboxylation reaction to produce a carbon-centered radical (R•), which also contributes to the initiation of polymerization. mdpi.com

The efficiency of this radical generation is quantified by the photolysis quantum yield (Φ). researchgate.net The quantum yield is a critical parameter for evaluating the effectiveness of a photoinitiator. nih.gov For silyl glyoxylates like DKSi, the photolysis quantum yield has been determined and compared to standard photoinitiators, demonstrating their high efficiency. researchgate.net The generation of multiple radical species from a single photoinitiation event contributes to their high performance in initiating polymerization. mdpi.com Under aerobic conditions, the initially formed carbon-centered radicals can react rapidly with oxygen to form peroxyl radicals. mdpi.com

Table 2: Radical Generation from Silyl Glyoxylates

Initial CompoundConditionRadicals GeneratedDetection Method
DKSiInert AtmosphereSilyl radicals (Radical A) and radicals from subsequent decarboxylation. mdpi.comESR Spectroscopy
DKSiPresence of AirPeroxyl radicals (from reaction of carbon-centered radicals with O₂). mdpi.comESR Spectroscopy

Coatings and Adhesives Enhancement

This cross-linking enhances key physical properties of coatings, such as hardness, chemical resistance, and adhesion to substrates. Similarly, in adhesives, the incorporation of this compound can lead to stronger and more durable bonds. The reactivity of its aldehyde and ester functional groups allows for the design of novel polymers with specific, tailored properties for advanced material applications. While distinct from this compound, related compounds like butyl glycolate (B3277807) are also known to improve flow, gloss, and uniformity in coatings, demonstrating the broad utility of such esters in the industry. sinocurechem.com The principle of using ester compounds to modify polymer properties is well-established, with molecules like butyl acrylate (B77674) being used to enhance flexibility and adhesion in coatings and pressure-sensitive adhesives. tzgroupusa.com

Advanced Analytical Methodologies for Butyl Glyoxylate Research

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a cornerstone in the analysis of butyl glyoxylate (B1226380), offering high sensitivity and specificity. rsc.orgwikipedia.org Various MS-based approaches are utilized to gain detailed insights into its molecular structure and to differentiate it from other related compounds.

High-Resolution Mass Spectrometry (HR-MS) for Isomer Differentiation

High-Resolution Mass Spectrometry (HR-MS) is a powerful tool for distinguishing butyl glyoxylate from its isomers. By providing high mass accuracy, instruments like the Orbitrap Fusion Lumos can definitively identify this compound. This capability is essential as isomers, such as methyl glyoxylate, can have the same nominal mass but different exact masses. lcms.cz The high resolution of HR-MS allows for the determination of the elemental composition of the molecule, which is critical for unambiguous identification. mdpi.com Furthermore, multi-stage mass spectrometry (MSn) coupled with HR-MS can enhance the differentiation of structural isomers by providing detailed fragmentation patterns. nih.gov

Ion Mobility-Mass Spectrometry (IM-MS) for Structural Analysis

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension to the analysis by separating ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. wikipedia.orgfrontiersin.org This technique is particularly adept at separating this compound from other dicarboxylates like malate (B86768) and oxaloacetate based on differences in their structural mobility. The coupling of IM-MS with molecular dynamics simulations is an emerging approach to gain in-depth structural information about complex molecules. rsc.org This hyphenated technique provides insights into the gas-phase conformation of ions, which is invaluable for understanding their chemical properties. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative and Qualitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for both the qualitative and quantitative analysis of volatile and semi-volatile compounds like this compound. lucideon.com In GC-MS, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification based on the mass spectrum and fragmentation pattern. libretexts.org The NIST Mass Spectrometry Data Center contains reference spectra for this compound that can be used for its identification. nih.gov GC-MS is indispensable for analyzing complex mixtures, such as those found in metabolic studies or environmental samples. nih.govasm.org For instance, a GC-tandem mass spectrometry method has been developed to measure glyoxylate metabolism analytes in patients with hyperoxaluria. nih.gov

Table 1: GC-MS Parameters for Volatile Organic Compound Analysis

ParameterValue
Sample Size 500ml (gases), 500ml (liquids), 10g (solids)
Detection Limits Approx. 1mg/m³ (gases), 1ug/L (liquids), 5mg/kg (solids)
Mode of Detection Electron Impact –MS
Mass Range 36-500 amu
This table presents typical parameters for GC-MS analysis of volatile organic compounds. lucideon.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is a powerful technique for analyzing compounds in complex biological and environmental matrices. wikipedia.orgresearchgate.net LC separates the components of a liquid mixture, which are then introduced into the mass spectrometer for detection and identification. wikipedia.org This method is highly sensitive and selective, making it suitable for the determination of drug substances and their related compounds. researchgate.net The development of robust interfaces like electrospray ionization (ESI) has made LC-MS a routine and indispensable tool in many analytical laboratories. nih.gov For instance, LC-MS has been used for the detection of glyoxylate in various sample types. cuni.czgoogle.com

Spectroscopic Techniques

Spectroscopic methods, especially Nuclear Magnetic Resonance (NMR), provide detailed structural information about this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. nih.gov Both proton (¹H) and carbon-13 (¹³C) NMR are employed to characterize this compound. researchgate.net The chemical shifts and coupling constants observed in the NMR spectra provide valuable information about the connectivity and chemical environment of the atoms within the molecule. rsc.org Analysis of proton magnetic resonance has been used to determine the composition of reaction products containing this compound derivatives. prepchem.comgoogle.com

Table 2: Representative ¹H NMR and ¹³C NMR Data

NucleusChemical Shift (ppm)Multiplicity
¹H NMR
CH₃ (butyl)~0.9t
CH₂ (butyl)~1.4, ~1.7m
OCH₂ (butyl)~4.2t
CHO~9.2s
¹³C NMR
CH₃ (butyl)~13.7
CH₂ (butyl)~19.1, ~30.4
OCH₂ (butyl)~66.0
C=O (ester)~160
CHO~180
This table presents approximate NMR chemical shifts for this compound, which can vary slightly depending on the solvent and other experimental conditions. wiley-vch.dersc.orgcarlroth.comsfu.casigmaaldrich.comspectrabase.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule, such as this compound. By absorbing infrared radiation at specific frequencies corresponding to the vibrational energies of its bonds, the compound reveals a unique spectral fingerprint. The key absorptions for this compound are associated with its ester and aldehyde functionalities.

The carbonyl (C=O) stretching vibrations are particularly prominent in the IR spectrum. The ester carbonyl typically absorbs in the region of 1750-1735 cm⁻¹, while the aldehyde carbonyl absorbs at a slightly lower frequency, around 1740-1720 cm⁻¹. The C-O stretching of the ester group also gives rise to characteristic bands. In a study of poly(n-butyl glyoxylate), a polymer derived from this compound, a strong ester carbonyl stretch was observed at 1759 cm⁻¹. amazonaws.com The spectrum also showed C-H stretching vibrations from the butyl group between 2985 and 2876 cm⁻¹. amazonaws.com General spectroscopic data suggests that the carbonyl band for glyoxylates is typically found around 1750 cm⁻¹. researchgate.net

Table 1: Characteristic FT-IR Absorption Bands for Poly(n-butyl glyoxylate)

Wavenumber (cm⁻¹) Assignment
2985, 2941, 2908, 2876 C-H stretching
1759 C=O ester stretching
1447 C-H bending
1377 C-H bending
1231, 1021 C-O stretching

Data sourced from a study on polyglyoxylates. amazonaws.com

UV-Vis Spectroscopy for Photochemical Studies

UV-Vis spectroscopy is instrumental in studying the photochemical properties of compounds like this compound, particularly its behavior upon exposure to ultraviolet and visible light. The aldehyde group in the glyoxylate moiety is the primary chromophore responsible for its absorption in the UV region. This absorption can induce electronic transitions, leading to photochemical reactions.

Studies on related silyl (B83357) glyoxylates have shown their utility as photoinitiators, absorbing light in the near-UV and blue regions of the spectrum. researchgate.netacs.org Research on hydrated glyoxylate complexes has identified a broad S₁ ← S₀ absorption band extending from approximately 320 to 380 nm. nih.gov This absorption is attributed to the n → π* transition of the aldehyde carbonyl group. nih.gov The position and intensity of this band can be influenced by the molecular environment, such as the presence of water or other solvents. nih.gov Monitoring changes in the UV-Vis spectrum allows researchers to track the progress of photochemical reactions, such as photodissociation or the initiation of polymerization. researchgate.netnih.gov

Table 2: UV-Vis Absorption Data for Glyoxylate-Water Complexes

System Transition Absorption Maximum (λmax)
Hydrated Glyoxylate S₁ ← S₀ ~320 - 380 nm

Data sourced from photochemical studies of glyoxylate in simulated atmospheric conditions. nih.gov

Chromatographic Separations

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures. High-performance liquid chromatography and thin-layer chromatography are two of the most common methods employed.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly efficient method for analyzing non-volatile compounds like this compound. The technique separates components based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For glyoxylate and its derivatives, reversed-phase HPLC is frequently used. sielc.comresearchgate.net

In a typical setup, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase. A method for analyzing the related glyoxylic acid uses a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid to ensure the analyte is in a single protonation state. sielc.com Detection can be achieved using a UV detector, as the aldehyde group absorbs UV light, or through a refractive index detector. researchgate.net For enhanced sensitivity and specificity, especially in complex biological samples, derivatization of the keto acid group followed by fluorescence detection can be employed. nih.gov

Table 3: Example HPLC Conditions for Glyoxylic Acid Analysis

Parameter Condition
Column Reversed-Phase (e.g., Aminex HPX-87H, Newcrom BH) sielc.comresearchgate.net
Mobile Phase Acetonitrile/Water with an acid modifier (e.g., H₂SO₄ or H₃PO₄) sielc.comresearchgate.net
Flow Rate 0.6 - 0.8 mL/min researchgate.netnih.gov
Temperature 30 - 65°C researchgate.netnih.gov
Detection UV or Refractive Index (RI) researchgate.net

Conditions are based on methods developed for glyoxylic acid and related compounds. sielc.comresearchgate.netnih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions involving this compound. umass.edurroij.com It allows for the qualitative assessment of the consumption of reactants and the formation of products. libretexts.org

The process involves spotting a small amount of the reaction mixture onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. umass.edu The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). The separation occurs as the mobile phase moves up the plate by capillary action, and components travel at different rates based on their polarity and affinity for the stationary phase. umass.edu For glyoxylate derivatives, non-polar to moderately polar solvent systems like petroleum ether/diethyl ether are often used. orgsyn.org Visualization of the separated spots is commonly achieved under UV light or by staining with a chemical agent. orgsyn.orgrsc.org

Table 4: General TLC Parameters for Monitoring Glyoxylate Reactions

Parameter Description
Stationary Phase Silica gel 60 F₂₅₄ plates orgsyn.org
Mobile Phase (Eluent) Petroleum ether / Diethyl ether (e.g., 9:1 or 24:1 v/v) orgsyn.org
Application Spotting of reactant and reaction mixture aliquots libretexts.org
Visualization UV light (254 nm) or chemical stain (e.g., ceric ammonium (B1175870) molybdate) orgsyn.org

Parameters are based on methods used for related glyoxylate compounds. orgsyn.org

Isotopic Labeling Studies for Metabolic Flux Analysis

Isotopic labeling is a sophisticated methodology used to trace the metabolic fate of compounds and quantify the rates (fluxes) of metabolic pathways. nih.gov While studies may not focus directly on this compound, the core glyoxylate moiety is a key intermediate in the glyoxylate shunt, a central metabolic pathway in many microorganisms and plants.

In these experiments, cells are cultured with a substrate enriched with a stable isotope, such as ¹³C-labeled glucose or acetate. plos.org As the labeled substrate is metabolized, the ¹³C atoms are incorporated into various downstream intermediates and final products, including those of the glyoxylate shunt and the tricarboxylic acid (TCA) cycle. By analyzing the mass distribution (isotopomer patterns) of key metabolites, often proteinogenic amino acids, using techniques like gas chromatography-mass spectrometry (GC-MS), researchers can deduce the relative contributions of different pathways to the production of a particular compound. nih.govshimadzu.com This approach, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), provides a quantitative snapshot of cellular metabolism, revealing how pathways like the glyoxylate shunt are regulated and utilized under different conditions. nih.govplos.org

Table 5: Outline of Isotopic Labeling for Glyoxylate Shunt Flux Analysis

Step Description
1. Labeling Cells are fed a stable isotope-labeled carbon source (e.g., [1-¹³C]glucose, [U-¹³C]glucose). shimadzu.com
2. Sampling & Hydrolysis Biomass is harvested, and cellular components (e.g., proteins) are hydrolyzed to their constituent monomers (e.g., amino acids).
3. Derivatization Analytes are chemically modified (derivatized) to improve their volatility and thermal stability for GC analysis. shimadzu.com
4. Analysis The isotopic labeling patterns of the derivatized analytes are determined using GC-MS. nih.gov
5. Modeling Computational models are used to calculate the intracellular metabolic fluxes that best explain the experimentally measured isotopomer distributions.

Methodology is based on established ¹³C-MFA protocols for studying central carbon metabolism. nih.govshimadzu.com

Computational Chemistry and Theoretical Modeling of Butyl Glyoxylate Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of butyl glyoxylate (B1226380) at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict a variety of chemical properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net It is employed to optimize molecular geometry and calculate various parameters that describe a molecule's reactivity. researchgate.netwu.ac.th For a molecule like butyl glyoxylate, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can elucidate its electronic properties and reactive sites. researchgate.netnih.gov

Key reactivity descriptors derived from DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability. nih.gov

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites. researchgate.net For this compound, the oxygen atoms of the carbonyl and ester groups would be expected to have a negative potential, making them susceptible to electrophilic attack, while the carbonyl carbon would be a site of positive potential, attracting nucleophiles.

Fukui Functions: These functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. wu.ac.th

Table 1: Conceptual DFT-Derived Reactivity Descriptors for this compound.
DescriptorDefinition/SignificancePredicted Relevance for this compound
HOMO Energy (EHOMO)Energy of the highest occupied molecular orbital; relates to electron-donating ability.Localized primarily on the oxygen atoms, indicating these as potential sites for electrophilic interaction.
LUMO Energy (ELUMO)Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Localized primarily on the π* orbital of the C=O bonds, indicating the carbonyl carbons as primary sites for nucleophilic attack.
HOMO-LUMO Gap (ΔE)ELUMO - EHOMO; indicates chemical stability and reactivity.A larger gap suggests higher kinetic stability and lower chemical reactivity.
Molecular Electrostatic Potential (MESP)Visualizes charge distribution, highlighting electrophilic (blue/positive) and nucleophilic (red/negative) regions.Negative potential expected around carbonyl and ester oxygens; positive potential on the carbonyl carbons.
Electrophilicity Index (ω)Measures the stabilization in energy when the system acquires additional electronic charge.Quantifies the molecule's capacity to act as an electrophile, particularly at the aldehyde carbonyl group.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radicals. libretexts.org It is a direct measure of bond strength. orgoreview.com BDEs can be calculated using various computational methods, including high-level ab initio and DFT approaches, by determining the enthalpy difference between the parent molecule and its resulting radicals. libretexts.orgwayne.edu

Table 2: Representative Average Bond Dissociation Energies (BDE) Relevant to this compound Structure.
Bond TypeAverage BDE (kcal/mol)Location in this compound
C-H (primary)~98Butyl chain (-CH2-, -CH3)
C-H (aldehyde)~87Glyoxylate moiety (-CHO)
C-C~83-85Butyl chain
C-O (ester)~85.5Ester linkage (-COO-C4H9)
C=O (ketone/aldehyde)~177-178Glyoxylate moiety (C=O)

Note: Values are averaged and can vary based on the specific molecular environment. Data sourced from general chemistry resources. msu.edu

Computational chemistry is instrumental in mapping out reaction mechanisms by identifying reactants, products, intermediates, and, crucially, transition states. A transition state represents the highest energy point along a reaction coordinate, and its analysis is key to understanding reaction kinetics and selectivity. acs.org

A notable example involves the high-pressure reaction between 2,5-dimethylfuran (B142691) and this compound. psu.edu Instead of the expected [4+2] cycloaddition, this reaction yields an ene reaction product. Theoretical modeling suggests a concerted mechanism proceeding through a transition state where the furan (B31954) acts as the ene component and this compound acts as the enophile. psu.edu Calculations can optimize the geometry of this transition state and determine its energy, providing the activation barrier for the reaction.

Table 3: High-Pressure Ene Reaction of 2,5-Dimethylfuran with this compound. psu.edu
EnophilePressure (kbar)TemperatureSolventTime (h)Product Yield
This compound (2a)8Room Temp.CH2Cl220Not specified, but product (4a) was the sole product identified.

Note: The study also demonstrated that the same product could be obtained under atmospheric pressure using Lewis acid catalysts like SnCl4 or ZnCl2, with yields of 39% and 29%, respectively. psu.edu

Molecular Dynamics Simulations (in relation to polymer rheology and self-assembly)

This compound can serve as a monomer for the synthesis of polyglyoxylates, a class of self-immolative polymers. acs.org Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. In polymer science, MD is invaluable for investigating the relationship between polymer structure and its macroscopic properties, such as rheology (flow behavior) and self-assembly. nih.govmdpi.com

For systems involving polyglyoxylates, MD simulations can model:

Self-Assembly: Amphiphilic block copolymers containing a polyglyoxylate block (e.g., from poly(ethyl glyoxylate)) have been shown to self-assemble into micelles in aqueous solutions. acs.org MD simulations can predict the critical micelle concentration, micelle morphology, and the arrangement of polymer chains within the assembly.

Polymer Rheology: MD simulations can investigate the rheological properties of polymer melts and solutions under shear flow. researchgate.net These simulations can predict viscosity as a function of shear rate, revealing behaviors like shear thinning, where viscosity decreases at higher shear rates. nih.gov For supramolecular polymers, which can form from associating oligomers, MD can model the equilibrium between chain and ring structures and their impact on the solution's flow properties. nih.gov These simulations provide a molecular-level understanding of how factors like chain length, entanglement, and intermolecular forces govern the material's bulk rheological response. mdpi.com

Computational Systems Biology and Metabolic Pathway Modeling

While this compound itself is a synthetic ester, its core functional group, glyoxylate, is a key metabolite in the glyoxylate shunt, a crucial anabolic pathway in many microorganisms, plants, and nematodes. plos.org Computational systems biology integrates experimental data with mathematical models to simulate and analyze complex biological networks, such as metabolic pathways. nih.govmpg.denih.gov

Modeling the glyoxylate pathway involves:

Network Construction: Building a stoichiometric model of the pathway that includes all relevant enzymes, metabolites, and reactions. nih.gov Databases like KEGG and BRENDA provide the necessary information on network topology and enzyme kinetics. nih.gov

Simulation: Using tools like constraint-based modeling or kinetic modeling to simulate the flow of metabolites (flux) through the network under various conditions. nih.gov This allows researchers to predict how the pathway will behave in response to genetic or environmental changes.

A primary goal of modeling the glyoxylate pathway is to predict the metabolic flux through the shunt, which bypasses the CO₂-releasing steps of the tricarboxylic acid (TCA) cycle, allowing organisms to grow on two-carbon compounds like acetate. plos.org

In silico methods like Flux Balance Analysis (FBA) and ¹³C-Metabolic Flux Analysis (¹³C-MFA) are used to quantify these fluxes. FBA uses a stoichiometric model and an objective function (e.g., maximizing biomass) to predict an optimal flux distribution. semanticscholar.org ¹³C-MFA uses data from isotopic labeling experiments to calculate intracellular fluxes with high resolution. nih.gov

Studies have shown both agreements and discrepancies between in silico predictions and experimental measurements. For example, in Corynebacterium glutamicum, computational models predicted a 25% flux through the glyoxylate shunt during optimal growth, whereas experimental data showed a flux of only 18%. Such discrepancies highlight challenges in model accuracy, such as assumptions about enzyme regulation, and drive iterative refinement of the models. In the alga Chlamydomonas reinhardtii, FBA predicted that 46% of the TCA cycle flux would be directed through the glyoxylate shunt for carbon efficiency, while ¹³C-MFA experiments showed that about 20% of the isocitrate flux entered the shunt. plos.org

Table 4: Comparison of In Silico Predicted and Experimental Glyoxylate Shunt Flux.
OrganismConditionModeling MethodPredicted Flux (% of related pathway flux)Experimental Flux (% of related pathway flux)Reference
Corynebacterium glutamicumOptimal growthConstraint-based modeling25%18%
Chlamydomonas reinhardtiiHeterotrophic growth on acetateFlux Balance Analysis (FBA)46% (of TCA cycle flux)20% (of isocitrate flux) plos.org
Geobacillus thermoglucosidasiusAerobic growth on glucose¹³C-based flux analysisAnaplerotic reactions including the glyoxylate shunt were active, but specific flux could not be accurately resolved. researchgate.net

Constraint-Based Modeling for Metabolic Optimization

Constraint-based modeling (CBM) has emerged as a powerful computational framework for analyzing and engineering cellular metabolism. tau.ac.ilresearchgate.net This approach allows for the prediction of metabolic flux distributions at a genome scale, providing valuable insights for optimizing the production of target compounds, such as this compound. frontiersin.org By defining the complete set of metabolic reactions occurring in an organism and imposing physicochemical constraints, CBM delineates a solution space of all possible steady-state metabolic behaviors. tau.ac.il

The foundational method within CBM is Flux Balance Analysis (FBA). plos.org FBA utilizes a stoichiometric matrix (S ), which represents the network of metabolic reactions. Each row of the matrix corresponds to a metabolite, and each column represents a reaction, with the entries being the stoichiometric coefficients. frontiersin.org The core assumption of FBA is that during balanced growth, the concentration of intracellular metabolites remains constant, leading to the steady-state mass balance equation:

S ⋅ v = 0

where v is the vector of all metabolic reaction rates (fluxes). tau.ac.il This equation, combined with constraints on the capacity of individual reactions (e.g., maximum nutrient uptake rates or enzyme capacities) and reaction thermodynamics (reversibility), defines a feasible solution space of possible flux distributions. tau.ac.il Within this space, linear programming is used to find an optimal flux distribution that maximizes or minimizes a specified biological objective, such as biomass production or the synthesis of a specific chemical. plos.orgmdpi.com

For the metabolic optimization of this compound production, a constraint-based model would be employed to identify genetic modifications that channel metabolic precursors towards its synthesis. The biosynthesis of this compound requires two primary precursors: glyoxylate and butanol. Therefore, an effective model must encompass the metabolic pathways leading to both compounds.

The primary pathway for glyoxylate synthesis in many microorganisms is the glyoxylate cycle, or glyoxylate shunt, which is an ancillary pathway to the tricarboxylic acid (TCA) cycle. frontiersin.orgnih.gov This cycle is particularly active when cells grow on C2 compounds like acetate. nih.gov It bypasses the decarboxylation steps of the TCA cycle, conserving carbon skeletons for biosynthesis. frontiersin.org Key enzymes in this pathway are isocitrate lyase (ICL) and malate (B86768) synthase (MS). frontiersin.orgnih.gov

In a hypothetical scenario to optimize this compound production in a model organism like Escherichia coli, a genome-scale metabolic model would be used. The objective function would be set to maximize the flux towards a "demand" reaction for this compound, which consumes glyoxylate and butanol. The model would then predict the optimal flux distribution through central metabolism to achieve this objective.

For instance, FBA might predict an upregulation of the glyoxylate cycle to increase the glyoxylate pool. Discrepancies can arise between in silico predictions and experimental results. For example, models for Corynebacterium glutamicum have predicted a glyoxylate shunt flux of 25% during optimal growth, while experimental data showed it to be around 18%. Such differences highlight the need to refine models with experimental data, such as that obtained from isotopic tracer experiments.

The table below illustrates a simplified set of key reactions that would be included in a constraint-based model for this compound production.

Reaction ID Reaction Name Equation Subsystem
ICLIsocitrate Lyaseisocitrate ↔ glyoxylate + succinateGlyoxylate Cycle
MSMalate Synthaseglyoxylate + acetyl-CoA → malate + CoAGlyoxylate Cycle
Butanol_SynthButanol Synthesis4-carbon precursor + reducing equivalents → butanolFermentation
BGSThis compound Synthaseglyoxylate + butanol → this compoundTarget Pathway
BiomassBiomass Productionvarious precursors → biomassGrowth
GLU_uptakeGlucose Uptakeglucose (ext) → glucose (int)Transport

This interactive table outlines a simplified reaction network. The actual genome-scale model would contain thousands of such reactions.

To further refine production strategies, computational tools can simulate the effect of gene knockouts. asm.org By systematically removing reactions from the model in silico, researchers can identify deletions that redirect metabolic flux away from competing pathways and towards the desired product. For example, a simulation might suggest deleting genes involved in pathways that consume glyoxylate or butanol for other purposes, thereby increasing their availability for this compound synthesis.

The table below presents hypothetical FBA results for a simplified network, demonstrating the impact of a simulated gene knockout on metabolic fluxes aimed at maximizing this compound production.

Flux (mmol/gDW/hr) Wild Type (Biomass Objective) Engineered (this compound Objective)
Glucose Uptake1010
Glyoxylate Cycle (ICL)1.56.8
TCA Cycle (Isocitrate Dehydrogenase)7.22.1
Butanol Synthesis0.15.5
This compound Synthase05.0
Biomass Production0.850.15

This interactive table shows a hypothetical comparison of metabolic fluxes. The "Engineered" column represents a simulation where the objective is to maximize this compound production, leading to a redirection of carbon flux through the glyoxylate cycle and butanol synthesis pathway at the expense of biomass growth.

Ultimately, constraint-based modeling provides a systematic and rational approach to metabolic engineering. researchgate.net It allows for the rapid evaluation of numerous genetic strategies in silico before undertaking more time-consuming and resource-intensive laboratory experiments, thereby accelerating the development of microbial strains optimized for the production of valuable chemicals like this compound.

Q & A

Q. What is the role of glyoxylate derivatives in prebiotic chemistry, and how can their synthesis be experimentally validated?

Glyoxylate derivatives, such as glyoxylic acid, are critical intermediates in the "glyoxylate scenario," a hypothesis for prebiotic chemical evolution. Experimental validation involves synthesizing hydrogen cyanide (HCN) polymers under simulated prebiotic conditions (e.g., aqueous aerosols, UV photochemistry) and analyzing products via gas chromatography–mass spectrometry (GC-MS). Key metabolites like glyoxylic acid, amino acids, and N-heterocycles have been identified in HCN polymers, supporting the hypothesis that aqueous aerosols facilitated condensation reactions . UV-driven photochemical synthesis of glyoxylate from carbon monoxide atmospheres further demonstrates non-enzymatic pathways relevant to early Earth conditions .

Q. How does the glyoxylate shunt function in bacterial metabolism, and what methods are used to quantify its activity?

The glyoxylate shunt bypasses the CO₂-releasing steps of the tricarboxylic acid (TCA) cycle, enabling bacteria to utilize acetate or fatty acids as carbon sources. Quantifying its flux involves stable isotope labeling (e.g., ¹³C-glucose) combined with targeted flux ratio analysis. For example, the SUMOFLUX method employs isotopomer distributions to resolve flux fractions between the glyoxylate shunt, TCA cycle, and anaplerotic pathways. Experimental validation includes genetic knockout strains (e.g., ΔmdhΔsdh mutants) to disrupt competing pathways and measure compensatory metabolic responses .

Q. What enzymatic pathways regulate glyoxylate levels, and how are they studied in oxidative stress contexts?

Glyoxylate reductase/hydroxypyruvate reductase (GRHPR) is a key enzyme that converts glyoxylate to glycolate, preventing toxic oxalate accumulation. In oxidative stress conditions (e.g., pectin metabolism in Alishewanella species), transcriptomic and flow cytometry analyses reveal upregulation of the glyoxylate bypass. This response mitigates oxidative damage by balancing NADPH/NADH ratios and sustaining metabolic flux under stress .

Advanced Research Questions

Q. How can isotopic labeling and computational modeling resolve contradictions in glyoxylate shunt flux predictions?

Discrepancies between in silico metabolic models and experimental data arise from assumptions about enzyme kinetics and regulatory constraints. For instance, Corynebacterium glutamicum models predict 25% glyoxylate shunt flux during optimal growth, but experimental data show only 18%. Methodologies include:

  • Constraint-based modeling to test flux boundaries under varying substrate uptake rates.
  • Isotopic tracer experiments (e.g., [U-¹³C]glucose) coupled with SUMOFLUX to validate flux ratios.
  • Genetic perturbations (e.g., Δpgi mutants) to amplify glyoxylate shunt activity and compare with computational predictions .

Q. What experimental approaches validate the photochemical synthesis of glyoxylate under prebiotic conditions?

UV photochemistry experiments simulate early Earth atmospheres by irradiating CO-rich mixtures with UV light. Key steps include:

  • Gas-phase reaction monitoring using infrared multiple photon dissociation (IRMPD) to detect intermediates.
  • Quantum chemical calculations to identify reaction pathways (e.g., gem-diol formation in glyoxylate–water complexes).
  • Comparison with abiotic synthesis routes, such as iron-catalyzed pyruvate–glyoxylate reactions, to assess plausibility .

Q. How do aqueous aerosols influence the synthesis of glyoxylate derivatives in HCN polymers?

Aqueous aerosols provide microenvironments for concentrating reactants and facilitating condensation. Experimental protocols involve:

  • Synthesizing HCN polymers under controlled humidity and temperature.
  • GC-MS analysis to detect glyoxylic acid and other prebiotic molecules.
  • Statistical methods to correlate aerosol dynamics with product diversity. Results show aerosols enhance reaction efficiency, supporting their role in prebiotic chemistry .

Q. What are the challenges in reconciling in silico predictions with experimental flux data in glyoxylate pathway studies?

Key challenges include:

  • Model oversimplification (e.g., ignoring allosteric regulation or enzyme promiscuity).
  • Experimental noise in isotopic labeling data, which complicates flux resolution.
  • Discrepancies in carbon partitioning, as seen in C. glutamicum, where constrained glyoxylate shunt flux reduces biomass yield. Solutions involve iterative model refinement using genetic and isotopic validation .

Methodological Notes

  • Data Contradiction Analysis : Discrepancies between model predictions and experimental flux data require sensitivity analysis (e.g., varying substrate uptake constraints) and validation via isotopic tracing .
  • Experimental Design : For prebiotic synthesis, replicate early Earth conditions (e.g., UV irradiation, aqueous aerosols) and use advanced spectroscopic techniques (IRMPD, GC-MS) to detect transient intermediates .
  • Advanced Tools : SUMOFLUX for flux ratio analysis, QM/MM simulations for reaction mechanisms, and transcriptomics for pathway regulation under stress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.